Cas no 1207627-28-8 (6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one)
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one structure](https://ja.kuujia.com/scimg/cas/1207627-28-8x500.png)
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 化学的及び物理的性質
名前と識別子
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- 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 6-bromo-5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
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- インチ: 1S/C6H3BrClN3O/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12)
- InChIKey: QBEIIRMZUFQZSJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC2=C(C=1)NC(N2)=O)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 215
- トポロジー分子極性表面積: 54
- 疎水性パラメータ計算基準値(XlogP): 1.5
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM273999-1g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 97% | 1g |
$487 | 2023-01-07 | |
1PlusChem | 1P01K1NJ-250mg |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 250mg |
$327.00 | 2023-12-26 | |
1PlusChem | 1P01K1NJ-2.5g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 2.5g |
$1376.00 | 2023-12-26 | |
1PlusChem | 1P01K1NJ-1g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 1g |
$731.00 | 2023-12-26 | |
Alichem | A029192102-1g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 97% | 1g |
$432.18 | 2023-09-04 | |
Aaron | AR01K1VV-10g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 10g |
$3231.00 | 2023-12-16 | |
Aaron | AR01K1VV-50mg |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 50mg |
$170.00 | 2025-02-14 | |
Ambeed | A941854-1g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 97% | 1g |
$443.0 | 2024-04-25 | |
Aaron | AR01K1VV-1g |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 1g |
$769.00 | 2025-02-14 | |
Aaron | AR01K1VV-500mg |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one |
1207627-28-8 | 95% | 500mg |
$606.00 | 2025-02-14 |
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-oneに関する追加情報
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Comprehensive Overview
The compound 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS No. 1207627-28-8) is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the imidazopyridine family, which has garnered considerable attention due to its unique structural properties and versatile reactivity. The presence of bromine and chlorine substituents at positions 6 and 5, respectively, imparts distinct electronic and steric effects, making this compound a valuable substrate for further functionalization and exploration in drug discovery.
Recent studies have highlighted the importance of imidazopyridines in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The imidazo[4,5-b]pyridine core is known for its ability to interact with various biological targets, including kinases, proteases, and ion channels. The substitution pattern in 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one further enhances its potential as a lead compound in drug development. Researchers have demonstrated that such substituted imidazopyridines can exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory therapies.
The synthesis of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of amines with carbonyl compounds under acidic or basic conditions, followed by bromination and chlorination steps. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its structural integrity. Such advancements in synthetic methodology underscore the importance of optimizing reaction conditions to meet the demands of modern drug discovery pipelines.
In terms of pharmacological activity, 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one has shown remarkable selectivity towards certain biological targets. For instance, recent investigations have revealed its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. This property makes it a compelling candidate for the development of anticancer agents targeting aberrant cell proliferation. Additionally, studies have explored its potential as a modulator of ion channels, such as voltage-gated sodium channels, which are implicated in pain signaling and epilepsy.
The structural versatility of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one also lends itself to applications in materials science. Its aromaticity and heterocyclic nature make it a suitable candidate for constructing advanced materials with tailored electronic properties. For example, researchers have investigated its use in designing organic semiconductors for applications in flexible electronics and optoelectronic devices. The ability to fine-tune its electronic characteristics through substitution patterns further enhances its utility in this field.
From an analytical standpoint, the characterization of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring that the compound meets the stringent requirements of both academic research and industrial applications. Recent advancements in computational chemistry have also enabled researchers to predict the physical and chemical properties of this compound with high accuracy, facilitating its integration into virtual screening campaigns.
In conclusion, 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical structure, coupled with its promising biological activities and synthetic accessibility, positions it as a valuable asset in contemporary research efforts. As ongoing studies continue to unravel its full spectrum of applications, this compound is poised to make significant contributions to both medicinal chemistry and materials science.
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